molecular formula C5H10N2O B154931 3-Aminopiperidin-2-one CAS No. 1892-22-4

3-Aminopiperidin-2-one

Cat. No. B154931
Key on ui cas rn: 1892-22-4
M. Wt: 114.15 g/mol
InChI Key: YCCMTCQQDULIFE-UHFFFAOYSA-N
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Patent
US09193989B2

Procedure details

To a solution of 3-aminophthalic acid (0.100 g, 0.552 mmol) in DMF (1.1 mL) was added 3-aminopiperidine-2-one (0.063 g, 0.552 mmol) and the reaction was stirred at 90° C. over 18 h. Volatiles were removed in vacuo and the dark-brown crude residue was purified by preparative reverse phase HPLC to give the desired product 28 (0.050 g, 35%) as an off-white powder. 1H NMR (400 MHz, DMSO) δ 7.83 (s, 1H), 7.43 (dd, J=8.3, 7.1 Hz, 1H), 7.07-6.87 (m, 2H), 6.47 (br s, 2H), 4.49 (dd, J=11.9, 6.3 Hz, 1H), 3.27-3.10 (m, 2H), 2.19 (dt, J=12.0, 7.7 Hz, 1H), 2.05-1.72 (m, 3H). MS (ESI) m/z calcd for C13H14N3O3 [M+H]+ 260.3, found: 260.9.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=O.[NH2:14][CH:15]1[CH2:20][CH2:19][CH2:18][NH:17][C:16]1=[O:21]>CN(C=O)C>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:3]=1[C:11](=[O:13])[N:14]([CH:15]1[CH2:20][CH2:19][CH2:18][NH:17][C:16]1=[O:21])[C:5]2=[O:7]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
0.063 g
Type
reactant
Smiles
NC1C(NCCC1)=O
Name
Quantity
1.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 90° C. over 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the dark-brown crude residue was purified by preparative reverse phase HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1)=O)C1C(NCCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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